3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one
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Overview
Description
3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one is an organic compound with a unique structure that includes a sulfanyl group and a pent-4-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one typically involves the reaction of 3,3-dimethyl-1-butyne with isopropyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the mercaptan to the alkyne. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or nickel can further improve the reaction rate and yield. The product is then purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group, where the isopropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides (e.g., bromine, chlorine), amines (e.g., methylamine, ethylamine), and solvents like acetonitrile and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone: Similar structure but lacks the sulfanyl group.
4-Methyl-4-penten-2-one: Similar backbone but lacks the dimethyl and sulfanyl groups.
Isopropyl mercaptan: Contains the sulfanyl group but lacks the pent-4-en-2-one backbone.
Uniqueness
3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one is unique due to the presence of both the sulfanyl group and the pent-4-en-2-one backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62234-51-9 |
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Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3,3-dimethyl-4-propan-2-ylsulfanylpent-4-en-2-one |
InChI |
InChI=1S/C10H18OS/c1-7(2)12-9(4)10(5,6)8(3)11/h7H,4H2,1-3,5-6H3 |
InChI Key |
PVERTPOFGXXLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=C)C(C)(C)C(=O)C |
Origin of Product |
United States |
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